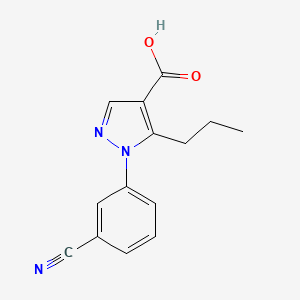

1-(3-Cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

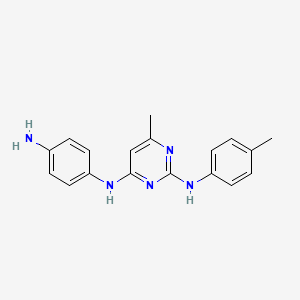

“1-(3-Cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid” is a complex organic compound. It contains a cyanophenyl group, a propyl group, and a pyrazole group, all attached to a carboxylic acid .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving cyanoacetic acid hydrazide . This substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile .

Chemical Reactions Analysis

The compound may undergo various chemical reactions based on its functional groups. For instance, the Suzuki–Miyaura coupling reaction is a common method used in the formation of carbon-carbon bonds in similar compounds .

Scientific Research Applications

Synthesis and Characterization

- The compound and its derivatives are often synthesized through reactions involving various aminophenol derivatives or by Claisen condensation, cyclization, deamination, and hydrolysis reactions. These processes have been optimized to achieve high yields and to explore the structural and spectroscopic properties of the synthesized compounds (İ. Yıldırım & F. Kandemirli, 2006; C. Dong, 2011).

Theoretical Studies

- Theoretical and experimental studies have been conducted to understand the functionalization reactions and the reaction mechanisms of pyrazole-4-carboxylic acid derivatives. These studies provide insights into the chemical behavior and potential applications of these compounds in various fields (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005).

Applications in Nonlinear Optics (NLO)

- Derivatives of pyrazole-4-carboxylic acid have been investigated for their optical nonlinearity and potential applications in optical limiting. This research highlights the compound's relevance in the development of new materials for optical technologies (B. Chandrakantha et al., 2013).

Biomedical Research

- In biomedical research, derivatives of pyrazole-4-carboxylic acid have been synthesized and evaluated for their cytotoxic activity against certain cancer cell lines, indicating the compound's potential in the development of new therapeutic agents (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).

Antimicrobial Activity

- The antimicrobial activity of chitosan Schiff bases derived from heteroaryl pyrazole compounds has been studied, demonstrating the compound's utility in creating materials with potential antibacterial and antifungal properties (A. Hamed et al., 2020).

Material Science

- Pyrazole-4-carboxylic acid derivatives have also been explored for their nonlinear optical properties and structural characteristics, contributing to the development of new materials for technological applications (Ö. Tamer et al., 2015).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 3-cyanophenylboronic acid, are often used in suzuki–miyaura coupling reactions . This suggests that the compound might interact with organoboron reagents or palladium catalysts in these reactions .

Mode of Action

Based on its structural similarity to 3-cyanophenylboronic acid, it might participate in suzuki–miyaura coupling reactions . In these reactions, the compound could undergo oxidative addition with palladium, forming a new Pd–C bond . Alternatively, it could undergo transmetalation, where it is transferred from boron to palladium .

Biochemical Pathways

Suzuki–miyaura coupling reactions, which the compound might participate in, are widely used in the synthesis of various organic compounds . Therefore, the compound could potentially affect a variety of biochemical pathways depending on the specific reactants and conditions used.

Result of Action

If the compound participates in suzuki–miyaura coupling reactions, it could contribute to the formation of new carbon-carbon bonds . This could potentially lead to the synthesis of various organic compounds, depending on the specific reactants and conditions used.

Action Environment

Factors such as temperature, ph, and the presence of other reactants could potentially affect the compound’s participation in suzuki–miyaura coupling reactions

properties

IUPAC Name |

1-(3-cyanophenyl)-5-propylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-2-4-13-12(14(18)19)9-16-17(13)11-6-3-5-10(7-11)8-15/h3,5-7,9H,2,4H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGSCHXHJPQPLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=NN1C2=CC=CC(=C2)C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoro-4-hydroxy-N-[(4-methoxyphenyl)methyl]quinoline-3-carboxamide](/img/structure/B2896722.png)

![1-[(5-Bromo-2-ethoxyphenyl)methyl]piperazine;dihydrochloride](/img/structure/B2896729.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2896730.png)

![2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2896734.png)